molecular formula C15H15N3OS B2829711 N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide CAS No. 893977-82-7

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide

Cat. No.: B2829711
CAS No.: 893977-82-7
M. Wt: 285.37
InChI Key: DCBZGDMUCPAPHU-UHFFFAOYSA-N
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Description

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide is a complex organic compound that features a unique structure combining an imidazo-thiazole ring with a phenylpropionamide moiety.

Mechanism of Action

Target of Action

The primary targets of N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide are currently unknown. The compound belongs to the thiazole class of molecules , which have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

Without specific information on the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. Based on the known activities of thiazole derivatives , it can be inferred that the compound might interact with various cellular targets, leading to changes in cell function or viability.

Biochemical Pathways

Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines , suggesting that this compound might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide typically involves the cyclization of precursor compounds under specific conditions. One common method involves the reaction of 3-methylimidazo[2,1-b]thiazole with a phenylpropionamide derivative in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to ensure complete cyclization and high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of organic electronic materials and catalysts for various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (2-methylbenzo-[d]-imidazo-[2,1-b]-thiazol-3-yl)(piperazin-1-yl)-methanone: Another imidazo-thiazole derivative with potential bioactivity.

    {6-methylimidazo [2,1-b] [1,3]thiazol-5-yl}methanamine: A structurally related compound with similar chemical properties.

Uniqueness

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide stands out due to its unique combination of an imidazo-thiazole ring and a phenylpropionamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-3-14(19)16-12-6-4-5-11(7-12)13-8-18-10(2)9-20-15(18)17-13/h4-9H,3H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBZGDMUCPAPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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